molecular formula C17H15F3N4O4 B11087015 N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

Cat. No.: B11087015
M. Wt: 396.32 g/mol
InChI Key: DJEGZCHXDWXLEQ-UHFFFAOYSA-N
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Description

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and a pyrrolo[2,3-d]pyrimidine core, which contribute to its distinct chemical properties.

Chemical Reactions Analysis

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide can be compared with other similar compounds, such as:

    Trametinib: A kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.

    N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide: Another compound with a similar structure but different functional groups.

    2-Furancarboxamide, N-[2,3,4,5,6,7-hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]: A compound with a similar pyrrolo[2,3-d]pyrimidine core but different substituents.

Properties

Molecular Formula

C17H15F3N4O4

Molecular Weight

396.32 g/mol

IUPAC Name

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

InChI

InChI=1S/C17H15F3N4O4/c1-8-5-4-6-9(7-8)12(25)22-16(17(18,19)20)10-11(21-14(16)27)23(2)15(28)24(3)13(10)26/h4-7H,1-3H3,(H,21,27)(H,22,25)

InChI Key

DJEGZCHXDWXLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)N(C3=O)C)C)C(F)(F)F

Origin of Product

United States

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